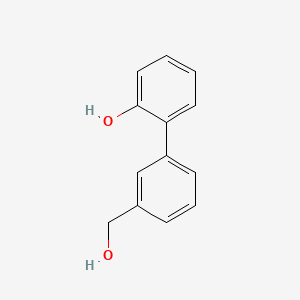
2-(3-Hydroxymethylphenyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Hydroxymethylphenyl)phenol is an organic compound with the molecular formula C13H12O2 It is a derivative of phenol, characterized by the presence of a hydroxymethyl group (-CH2OH) attached to the benzene ring
Wirkmechanismus
Target of Action
The primary targets of 2-(3-Hydroxymethylphenyl)phenol are likely to be similar to those of other phenolic compounds. Phenols are known to be very reactive towards electrophilic aromatic substitution . They can undergo reactions with a variety of substances, including electrophiles and oxidizing agents .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to various changes. For instance, phenols are known to be strongly activating, often leading to electrophilic addition . This compound, being a phenol derivative, may also exhibit similar reactivity.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to involve the redox properties of phenolic compounds . Phenols can be oxidized to quinones, which play a crucial role in various biological processes . Furthermore, phenolic compounds are known to act as antioxidants, preventing oxidizing reactions on other compounds .
Pharmacokinetics
It’s known that 2-hydroxymethylphenols can be prepared in good yield by reduction with sodium borohydride of the precursor aldehydes . This suggests that the compound might be metabolized in the body through similar reduction reactions.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of reactions that phenolic compounds can undergo. For instance, the oxidation of phenols to quinones can have significant biological implications . Moreover, the antioxidant properties of phenolic compounds can protect other compounds from oxidizing reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the reactivity of phenols towards electrophilic aromatic substitution can be affected by the presence of other substances in the environment . Additionally, the antioxidant properties of phenolic compounds can be influenced by the presence of oxidizing agents .
Biochemische Analyse
Biochemical Properties
2-(3-Hydroxymethylphenyl)phenol plays a significant role in various biochemical reactions. It interacts with enzymes such as peroxidases and oxidases, which facilitate its oxidation and reduction. These interactions often result in the formation of reactive oxygen species (ROS), contributing to its antioxidant properties . Additionally, this compound can bind to proteins, altering their structure and function, which may enhance or inhibit enzymatic activities .
Cellular Effects
This compound influences various cellular processes. It has been shown to modulate cell signaling pathways, particularly those involved in oxidative stress responses. By scavenging ROS, this compound protects cells from oxidative damage, thereby maintaining cellular homeostasis . It also affects gene expression by regulating transcription factors and signaling molecules, which can lead to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can directly bind to biomolecules, such as DNA and proteins, influencing their activity and stability . This compound may inhibit or activate enzymes by altering their active sites or inducing conformational changes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as pH, temperature, and exposure to light . Long-term studies have shown that this compound can have sustained antioxidant effects, but its efficacy may decrease over time due to degradation . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to adaptive cellular responses, including upregulation of antioxidant enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits protective effects against oxidative stress and inflammation . At high doses, this compound can induce toxicity, leading to adverse effects such as liver damage and oxidative stress . Threshold effects have been observed, where a specific dosage range maximizes the beneficial effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450s, which facilitate its biotransformation into various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels . The interactions of this compound with cofactors and other enzymes play a crucial role in its metabolic fate .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments are influenced by its chemical properties and interactions with cellular components .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may accumulate in the mitochondria, where it can exert its antioxidant effects by scavenging ROS and protecting mitochondrial function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(3-Hydroxymethylphenyl)phenol can be synthesized through several methods. One common approach involves the reduction of precursor aldehydes using sodium borohydride. The precursor aldehydes are obtained regiospecifically from the reaction of phenols with paraformaldehyde in toluene containing stannic chloride and tri-n-butylamine . Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under mild and green conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of scalable and green protocols, such as the ipso-hydroxylation method, is preferred due to their efficiency and environmental friendliness .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Hydroxymethylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) is commonly used for mild oxidation to form aldehydes.
Reduction: Sodium borohydride is used for the reduction of aldehydes to alcohols.
Substitution: Electrophilic aromatic substitution reactions typically require acidic or basic conditions, depending on the specific reaction.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, and sulfonated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
2-(3-Hydroxymethylphenyl)phenol has several scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxymethylphenol: A similar compound with a hydroxymethyl group attached to the ortho position of the phenol ring.
3-Hydroxymethylphenol: A compound with a hydroxymethyl group attached to the meta position of the phenol ring.
4-Hydroxymethylphenol: A compound with a hydroxymethyl group attached to the para position of the phenol ring.
Uniqueness
2-(3-Hydroxymethylphenyl)phenol is unique due to its specific substitution pattern, which influences its reactivity and properties. The presence of the hydroxymethyl group at the meta position relative to the phenol group enhances its potential for specific chemical reactions and applications .
Eigenschaften
IUPAC Name |
2-[3-(hydroxymethyl)phenyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c14-9-10-4-3-5-11(8-10)12-6-1-2-7-13(12)15/h1-8,14-15H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZUGBQFZWKEBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
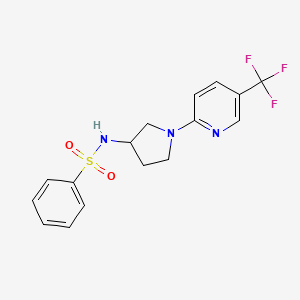
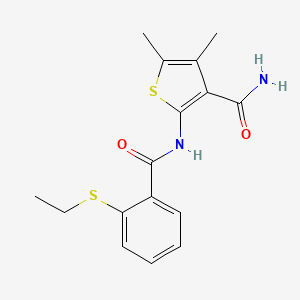
![2-Chloro-N-[2-[4-(trifluoromethylsulfonyl)phenoxy]ethyl]propanamide](/img/structure/B2998370.png)
![3-hydroxy-3-(thiophen-2-yl)-1-(m-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2998371.png)
![4-[(4-methoxyphenyl)methyl]-1H-pyrazine-2,3-dione](/img/structure/B2998372.png)
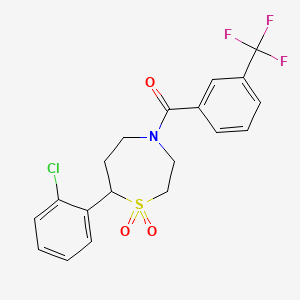
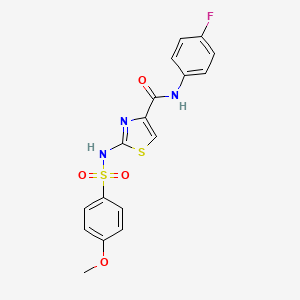
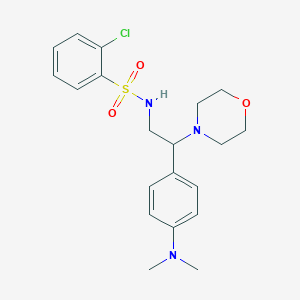
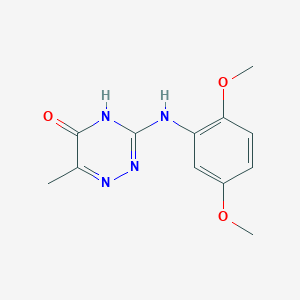
![2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2998380.png)
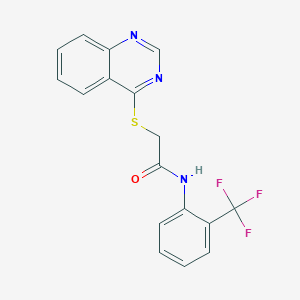
![(1R,3R,5S)-8-Azaspiro[bicyclo[3.2.1]octane-3,3'-indoline] 2hcl](/img/structure/B2998382.png)

![[3-(3,4,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2998384.png)
